Cas no 88312-68-9 (3-Pyridinecarbonitrile, 5-nitro-2-phenyl-)
3-Pyridinecarbonitrile, 5-nitro-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarbonitrile, 5-nitro-2-phenyl-
- 5-nitro-2-phenylpyridine-3-carbonitrile
- 88312-68-9
- 5-nitro-2-phenylnicotinonitrile
- DTXSID60516910
-
- Inchi: 1S/C12H7N3O2/c13-7-10-6-11(15(16)17)8-14-12(10)9-4-2-1-3-5-9/h1-6,8H
- InChI Key: FXDSMVWAQUKDNY-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C(C(C#N)=C1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 225.053826475g/mol
- Monoisotopic Mass: 225.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 82.5Ų
3-Pyridinecarbonitrile, 5-nitro-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007645-250mg |
5-Nitro-2-phenylnicotinonitrile |
88312-68-9 | 95% | 250mg |
$1019.20 | 2023-08-31 | |
| Alichem | A029007645-500mg |
5-Nitro-2-phenylnicotinonitrile |
88312-68-9 | 95% | 500mg |
$1600.75 | 2023-08-31 | |
| Alichem | A029007645-1g |
5-Nitro-2-phenylnicotinonitrile |
88312-68-9 | 95% | 1g |
$2866.05 | 2023-08-31 |
3-Pyridinecarbonitrile, 5-nitro-2-phenyl- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-Pyridinecarbonitrile, 5-nitro-2-phenyl-
3-Pyridinecarbonitrile, 5-nitro-2-phenyl-: A Comprehensive Overview
3-Pyridinecarbonitrile, 5-nitro-2-phenyl- (CAS No. 88312-68-9) is a specialized organic compound that has garnered significant attention in the field of biomedical research and pharmaceutical development. This compound belongs to the category of pyridine derivatives, which are known for their diverse applications in drug discovery and chemical synthesis. The presence of both a cyano group and a nitro group in its structure makes it particularly interesting for researchers exploring heterocyclic chemistry and bioactive molecules.
Firstly, the pyridine ring in 3-Pyridinecarbonitrile, 5-nitro-2-phenyl- provides a rigid and aromatic framework, which is often exploited in medicinal chemistry for drug design. The substitution pattern—specifically, the cyano group at position 3, the nitro group at position 5, and the phenyl group at position 2—contributes to its unique electronic properties and reactivity. These features make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.
Recent studies have highlighted the importance of aromatic heterocycles like pyridine in the development of anticancer agents. The combination of electron-withdrawing groups such as the cyano group and nitro group enhances the compound's ability to modulate cell signaling pathways, making it a promising candidate for oncology research. Additionally, the phenyl substituent adds another layer of complexity, enabling interactions with multiple targets in biological systems.
One of the most compelling aspects of 3-Pyridinecarbonitrile, 5-nitro-2-phenyl- is its potential as a lead molecule in drug discovery. Its structural features allow for easy modification and functionalization, which are critical steps in the optimization of bioactive compounds. For instance, researchers have explored the addition of various substituents to this core structure to enhance its solubility, metabolic stability, and target affinity.
Moreover, 3-Pyridinecarbonitrile, 5-nitro-2-phenyl- has been investigated for its role in antiviral therapy. The compound's ability to disrupt viral replication mechanisms through host-targeted approaches has shown promising results in preclinical models. This underscores the broader applicability of pyridine derivatives in addressing a range of infectious diseases.
From a synthetic standpoint, 3-Pyridinecarbonitrile, 5-nitro-2-phenyl- can serve as an intermediate in the construction of more complex molecules. Its reactivity with various functional groups facilitates the assembly of multicyclic structures, which are often required for achieving high pharmacological activity. This makes it a valuable tool in the arsenal of organic chemists working on natural product synthesis and small-molecule drug development.
Another area where 3-Pyridinecarbonitrile, 5-nitro-2-phenyl- has demonstrated potential is in neurodegenerative disease research. The compound's ability to interact with key proteins involved in amyloidogenesis and neuronal signaling positions it as a candidate for exploring novel therapies for conditions such as Alzheimer's disease.
Finally, the study of 3-Pyridinecarbonitrile, 5-nitro-2-phenyl- aligns with current trends in precision medicine, where molecules with tailored properties are sought to address specific genetic and molecular abnormalities. Its versatile structure and functional groups provide a solid foundation for customization, enabling researchers to design compounds that target multiple pathways or achieve sustained drug delivery.
In conclusion, 3-Pyridinecarbonitrile, 5-nitro-2-phenyl- (CAS No. 88312-68-9) represents a valuable asset in the biomedical and pharmaceutical industries. Its unique combination of structural features and reactivity makes it a compelling subject for research and development. As our understanding of its properties continues to evolve, so too will its applications in drug discovery and therapeutic interventions.
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